methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate
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Overview
Description
METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a pyridylcarbonyl group, and a hydrazono moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound
Chemical Reactions Analysis
METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE can be compared with other indole derivatives, such as:
Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate: This compound shares a similar indole core but lacks the pyridylcarbonyl and hydrazono groups, resulting in different biological activities.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: This compound has a similar hydrazono moiety but differs in the ester group and the position of the substituents on the indole ring. The unique structure of METHYL 2-{2-OXO-3-[(E)-2-(3-PYRIDYLCARBONYL)HYDRAZONO]-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14N4O4 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-(pyridine-3-carbonyldiazenyl)indol-1-yl]acetate |
InChI |
InChI=1S/C17H14N4O4/c1-25-14(22)10-21-13-7-3-2-6-12(13)15(17(21)24)19-20-16(23)11-5-4-8-18-9-11/h2-9,24H,10H2,1H3 |
InChI Key |
JZGQYQCFOAFNRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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